1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-3-24-9-12(14(26)11-5-4-10(2)21-15(11)24)17(27)20-8-13-22-23-16-18(28)19-6-7-25(13)16/h4-7,9H,3,8H2,1-2H3,(H,19,28)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBXKRMJVYQDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex heterocyclic structure that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates various functional groups that contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The 1,2,4-triazole scaffold has been recognized for its broad-spectrum antifungal and antibacterial activities. For instance, derivatives containing the triazole moiety have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Antitubercular Activity
In a study focused on the synthesis of substituted derivatives for anti-tubercular activity, several compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for the compound is limited, its structural similarity to active derivatives suggests potential efficacy in treating tuberculosis.
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Compounds with similar naphthyridine structures have been explored for their role as inhibitors of various kinases and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways . The presence of the triazole ring enhances interaction with these enzymes due to its ability to form hydrogen bonds and π-stacking interactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key structural features that influence its pharmacological properties:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole moiety | Enhances antimicrobial activity |
| Naphthyridine core | Potential for enzyme inhibition |
| Hydroxy group | May increase solubility and bioavailability |
| Alkyl substituents | Affect lipophilicity and cellular uptake |
Study 1: Antimicrobial Efficacy
A recent investigation into triazole derivatives showed that compounds similar to our target exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted that modifications at the nitrogen positions of the triazole ring could enhance potency without increasing toxicity .
Study 2: Antitubercular Potential
In a comparative analysis of various naphthyridine derivatives against Mycobacterium tuberculosis, one derivative demonstrated an IC90 value of 40.32 μM, indicating its potential as a lead compound for further development . This suggests that our target compound may also possess similar antitubercular properties.
Scientific Research Applications
Overview
The compound 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule belonging to the class of naphthyridine derivatives. Its unique structure provides a basis for various biological activities, particularly in medicinal chemistry.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antibacterial Properties
Research indicates that compounds similar to this exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell growth and proliferation through interference with key biochemical pathways .
Anticancer Activity
The compound has been identified as a potential dual inhibitor of c-Met and VEGFR-2. These targets are critical in cancer progression and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and prevention of blood vessel formation, making this compound a promising candidate in oncology .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Involving hydrazinopyrazines and orthoesters.
- Functionalization : Introducing various groups to enhance biological activity or solubility.
Industrial production may utilize automated reactors to optimize yield and reduce costs .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Study 1: Anticancer Efficacy
A study demonstrated that derivatives of naphthyridine significantly reduced cell viability in various cancer cell lines through apoptosis induction. The results indicated that the compound could serve as a lead for further development in cancer therapeutics .
Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of triazolo-pyrazine derivatives, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli. This underscores the potential application of the compound in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the 1,8-Naphthyridine Core
1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10)
- Key Differences :
- Position 1 : 4-Chlorobenzyl group (vs. ethyl in the target compound).
- Position 3 : 4-Methylpiperazine carbonyl (vs. triazolo-pyrazine carboxamide).
- The piperazine moiety improves aqueous solubility, contrasting with the target compound’s hydroxy-triazolo-pyrazine, which may reduce solubility but enhance target binding .
Ethyl 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylate (27)
- Key Differences :
- Position 3 : Ethyl ester (vs. carboxamide).
- Position 7 : Piperazine linked to trifluoromethylphenyl (vs. methyl).
- Implications :
Modifications on the Triazolo-Pyrazine Moiety
1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Key Differences :
- Triazolo-Pyrazine : Methoxy substitution at position 6 (vs. 8-hydroxy in the target compound).
- Implications :
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79)
- Key Differences: Triazolo-Pyrazine: 8-Amino substitution (vs. 8-hydroxy).
- Implications: The amino group introduces a positive charge at physiological pH, altering solubility and binding kinetics compared to the hydroxy group .
Functional Group Replacements
1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Key Differences :
- Linking Group : Oxadiazole ring (vs. triazolo-pyrazine).
- Implications: Oxadiazole acts as a bioisostere for esters/amides, improving metabolic stability.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
